(N-propan-2-yloxycarbonylanilino)methyl propanoate
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Overview
Description
(N-propan-2-yloxycarbonylanilino)methyl propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized through the esterification process, where an alcohol reacts with a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-propan-2-yloxycarbonylanilino)methyl propanoate typically involves the reaction between N-propan-2-yloxycarbonylaniline and propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This continuous process ensures a high yield and purity of the final product. The use of advanced purification techniques such as fractional distillation and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(N-propan-2-yloxycarbonylanilino)methyl propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of N-propan-2-yloxycarbonylaniline and propanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles (amines, alcohols), solvent (e.g., ethanol), heat.
Major Products Formed
Hydrolysis: N-propan-2-yloxycarbonylaniline, propanoic acid.
Reduction: Corresponding alcohol.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (N-propan-2-yloxycarbonylanilino)methyl propanoate is used as a building block for the synthesis of more complex molecules. It is also used in the study of esterification and hydrolysis reactions.
Biology
In biological research, this compound is used to study the interactions between esters and biological molecules. It is also used as a model compound to investigate the metabolism of esters in living organisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is studied for its ability to act as a prodrug, releasing active pharmaceutical ingredients upon hydrolysis in the body.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavoring agents. It is also used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (N-propan-2-yloxycarbonylanilino)methyl propanoate involves its hydrolysis to release N-propan-2-yloxycarbonylaniline and propanoic acid. The released compounds can then interact with biological targets, such as enzymes and receptors, to exert their effects. The ester bond is cleaved by esterases, which are enzymes that catalyze the hydrolysis of esters.
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: Similar ester structure but with an ethyl group instead of the N-propan-2-yloxycarbonylaniline group.
Methyl propanoate: Similar ester structure but with a methyl group instead of the N-propan-2-yloxycarbonylaniline group.
Propyl propanoate: Similar ester structure but with a propyl group instead of the N-propan-2-yloxycarbonylaniline group.
Uniqueness
(N-propan-2-yloxycarbonylanilino)methyl propanoate is unique due to the presence of the N-propan-2-yloxycarbonylaniline group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that are not possible with simpler esters.
Properties
IUPAC Name |
(N-propan-2-yloxycarbonylanilino)methyl propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-13(16)18-10-15(14(17)19-11(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXZSMDJIXCYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCN(C1=CC=CC=C1)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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